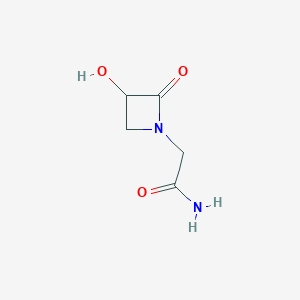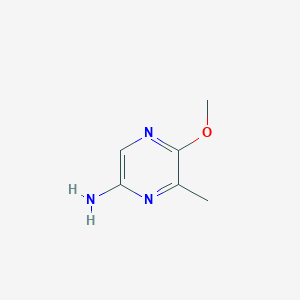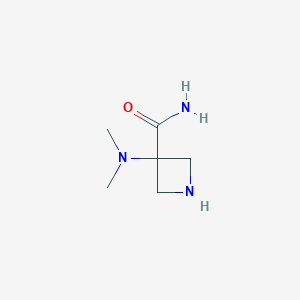
1-(2H-Isoindol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-Isoindol-2-yl)ethanone is an organic compound with the molecular formula C10H9NO It belongs to the class of isoindoles, which are heterocyclic compounds containing a fused benzene and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2H-Isoindol-2-yl)ethanone can be synthesized through several methods, including ring-closure reactions, aromatization processes, and ring transformations. One common method involves the cyclization of benzylic amines under acidic conditions to form the isoindole ring . Another approach is the intramolecular α-arylation of amino esters, which leads to the formation of the isoindole structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2H-Isoindol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoindole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2H-Isoindol-2-yl)ethanone has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(2H-Isoindol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(1-Imino-1,3-2H-isoindol-2-yl)-2-phenyl-1-p-tolyl-ethanone: This compound has a similar isoindole structure but with different substituents, leading to variations in its chemical and biological properties.
Gabapentin and Pregabalin derivatives: These compounds contain an isoindole-1,3(2H)-dione moiety and are studied for their anticancer and antimicrobial activities.
Uniqueness: 1-(2H-Isoindol-2-yl)ethanone is unique due to its specific structural features and the range of reactions it can undergo
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-isoindol-2-ylethanone |
InChI |
InChI=1S/C10H9NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-7H,1H3 |
InChI-Schlüssel |
BREYZSCNZJQPOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C2C=CC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)




![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)


![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)
